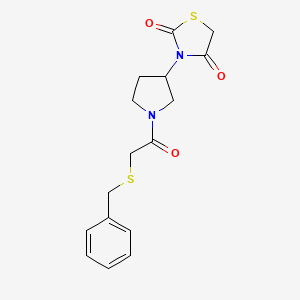
3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones (TZDs) are known for their role in managing diabetes and other metabolic disorders, primarily through their action on peroxisome proliferator-activated receptors (PPARs). This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Thiazolidinediones, including the compound , primarily exert their effects by activating PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity, promotes adipocyte differentiation, and influences inflammatory responses. The specific structural features of this compound contribute to its unique biological profile.
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. Studies have demonstrated that compounds similar to this compound can lower blood glucose levels in diabetic models:
| Compound | Dose (mg/kg) | Mean Blood Glucose Level (mg/dl) | % Reduction in Blood Glucose Level |
|---|---|---|---|
| Control | 0 | 400 | - |
| TZD | 50 | 275 | 31.25 |
| Rosiglitazone | 50 | 275 | 31.25 |
This table illustrates the efficacy of thiazolidinediones in reducing hyperglycemia compared to control and standard treatments like Rosiglitazone .
Antimicrobial Activity
Thiazolidinediones have also been studied for their antimicrobial properties. Compounds with a thiazolidine core have shown activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results, indicating potential as antimicrobial agents .
Case Studies
A study conducted by Grag et al. synthesized novel thiazolidinedione derivatives from 3-benzylthiazolidine-2,4-dione and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that specific substitutions on the thiazolidinedione scaffold significantly enhanced biological activity, with some compounds showing effects superior to standard drugs like Metformin .
Another investigation focused on the structure-activity relationship (SAR) of various thiazolidinedione derivatives. It was found that the presence of electron-donating groups on the aromatic ring improved the binding affinity to PPAR-γ, thereby enhancing insulin-sensitizing effects .
Propiedades
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-14(10-22-9-12-4-2-1-3-5-12)17-7-6-13(8-17)18-15(20)11-23-16(18)21/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBEQPUWQTHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














